molecular formula C18H22N4O2 B2424603 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide CAS No. 1014088-85-7

3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2424603
CAS No.: 1014088-85-7
M. Wt: 326.4
InChI Key: SHOVMDOAVMVXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide is a synthetic compound designed for research applications, integrating two pharmacologically significant moieties: a 1H-pyrazole-4-carboxamide and a 1H-indole group. The pyrazole-carboxamide structure is a recognized scaffold in medicinal chemistry, with documented derivatives exhibiting potent biological activities. Specifically, pyrazole carboxamides have been investigated as antifungal agents, with studies showing that certain derivatives can disrupt mitochondrial function in pathogens by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the electron transport chain, leading to impaired energy production and cell death . Furthermore, the pyrazole nucleus itself is associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects . The indole moiety is another privileged structure in drug discovery, found in numerous natural products and therapeutic agents. Indole derivatives are reported to possess diverse biological activities such as anticancer, anti-inflammatory, antiviral, and antimicrobial properties . The molecular hybridization of these two potent scaffolds in a single molecule is a strategy employed to develop new chemical entities with potentially enhanced or novel biological profiles. For instance, recent research on hybrid molecules combining indole and pyrazole structures has shown promising antiproliferative activity against human cancer cell lines, such as HCT116 colon carcinoma, by inducing apoptosis through the upregulation of p53 and Bax genes and downregulation of Bcl-2 . This compound is intended for research and development purposes only, providing scientists with a valuable tool for probing biological pathways and investigating new therapeutic possibilities in areas like oncology, infectious diseases, and inflammation. Researchers can leverage its complex structure to study structure-activity relationships and mechanism-of-action. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-3-22-12-15(18(21-22)24-4-2)17(23)19-10-9-13-11-20-16-8-6-5-7-14(13)16/h5-8,11-12,20H,3-4,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOVMDOAVMVXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethyl 3-Ethoxy-4-oxopent-2-enoate with Ethyl Hydrazine

Ethyl acetoacetate is ethoxylated at the γ-position using ethyl bromide in the presence of a base (e.g., K₂CO₃), followed by condensation with ethyl hydrazine in refluxing ethanol. The reaction proceeds via enolate formation and cyclization to yield the 1-ethyl-3-ethoxy-pyrazole ring.

Reaction Conditions :

  • Hydrazine : Ethyl hydrazine (1.2 equiv)
  • Solvent : Ethanol, reflux (78°C)
  • Time : 12 hours
  • Yield : 68–72%

Oxidation of the Pyrazole Methyl Group

The methyl group at position 4 of the pyrazole is oxidized to a carboxylic acid using KMnO₄ in acidic conditions:

$$
\text{3-Ethoxy-1-ethyl-4-methylpyrazole} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{3-Ethoxy-1-ethylpyrazole-4-carboxylic acid}
$$

Optimized Conditions :

  • Oxidizing Agent : KMnO₄ (3.0 equiv)
  • Acid Catalyst : H₂SO₄ (10% v/v)
  • Temperature : 80°C
  • Yield : 85%

Synthesis of 2-(1H-Indol-3-yl)ethylamine

The indole-containing amine is prepared via a two-step sequence:

Alkylation of Indole with 1,2-Dibromoethane

Indole undergoes alkylation at the 3-position using 1,2-dibromoethane in the presence of NaH:

$$
\text{Indole} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{3-(2-Bromoethyl)indole}
$$

Conditions :

  • Base : NaH (2.0 equiv)
  • Solvent : DMF, 0°C to room temperature
  • Yield : 76%

Gabriel Synthesis to Primary Amine

The bromoethyl intermediate is converted to the primary amine via the Gabriel synthesis:

$$
\text{3-(2-Bromoethyl)indole} \xrightarrow[\text{KOH}]{\text{Phthalimide}} \text{3-(2-Phthalimidoethyl)indole} \xrightarrow{\text{Hydrazine}} \text{2-(1H-Indol-3-yl)ethylamine}
$$

Conditions :

  • Phthalimide : 1.5 equiv
  • Deprotection : Hydrazine hydrate, ethanol, reflux
  • Yield : 82%

Amide Coupling Reaction

The pyrazole-4-carboxylic acid and 2-(1H-indol-3-yl)ethylamine are coupled using carbodiimide-mediated activation:

DCC/HOBt-Mediated Coupling

A classic method employs N,N’-dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to suppress racemization:

$$
\text{Acid} + \text{Amine} \xrightarrow[\text{HOBt}]{\text{DCC, DCM}} \text{3-Ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide}
$$

Optimized Parameters :

  • Coupling Agent : DCC (1.2 equiv), HOBt (1.2 equiv)
  • Solvent : Dichloromethane (DCM), room temperature
  • Reaction Time : 24 hours
  • Yield : 78%

Industrial-Scale Coupling with EDCl/HCl

For large-scale synthesis, ethylcarbodiimide hydrochloride (EDCl) is preferred due to easier byproduct removal:

Parameter Value
Coupling Agent EDCl (1.1 equiv)
Additive HOBt (1.1 equiv)
Solvent DMF
Temperature 0°C to room temperature
Yield 85%

Purification and Characterization

The crude product is purified via recrystallization or column chromatography:

Recrystallization

  • Solvent System : Ethyl acetate/hexane (1:3)
  • Purity : >99% (HPLC)
  • Melting Point : 142–144°C

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.42 (t, J=7.0 Hz, 3H, NCH₂CH₃), 3.02 (t, J=6.5 Hz, 2H, CH₂NH), 4.20 (q, J=7.0 Hz, 2H, OCH₂), 4.45 (q, J=7.0 Hz, 2H, NCH₂), 7.05–7.45 (m, 5H, indole-H), 8.25 (s, 1H, pyrazole-H).
  • ESI-MS : m/z 327.4 [M+H]⁺.

Comparative Analysis of Coupling Methods

The choice of coupling reagent significantly impacts yield and scalability:

Reagent Solvent Temperature Yield Byproduct Removal
DCC DCM RT 78% Difficult
EDCl DMF 0°C→RT 85% Easy
HATU DMF 0°C→RT 88% Moderate

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) offers higher yields but at increased cost.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in medicinal chemistry applications.

Conditions Reagents Product Yield Characterization
Acidic hydrolysis6M HCl, reflux (4 h)3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid78%1H^1H
NMR, IR
Basic hydrolysis2M NaOH, 80°C (3 h)Same as above82%LC-MS, 13C^{13}C
NMR

Mechanistic Notes :

  • Acidic conditions protonate the carbonyl oxygen, making the amide more electrophilic for nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of water to generate hydroxide ions, which attack the carbonyl carbon.

N-Alkylation/Dealkylation Reactions

The ethyl and ethoxy groups participate in alkylation/dealkylation, enabling structural diversification.

Reaction Type Reagents Conditions Product Yield Reference
DeethylationBBr₃, CH₂Cl₂−78°C, 2 h3-hydroxy-1-H-pyrazole-4-carboxamide derivative65%
TransesterificationNaOEt, ethanolReflux, 6 h3-propoxy analog54%

Key Observations :

  • Boron tribromide selectively cleaves the ethoxy group without affecting the carboxamide.

  • Steric hindrance from the indole-ethyl substituent reduces reaction rates compared to simpler pyrazoles .

Nucleophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the 5-position, with regioselectivity controlled by the electron-withdrawing carboxamide group.

Electrophile Catalyst Conditions Product Yield Analysis
HNO₃H₂SO₄0°C, 1 h5-nitro derivative48%1H^1H
NMR, HR-MS
Cl₂FeCl₃RT, 30 min5-chloro analog62%X-ray crystallography

Mechanistic Insight :

  • Nitration occurs preferentially at the 5-position due to para-directing effects of the carboxamide .

  • Halogenation requires Lewis acid catalysts to polarize the electrophile .

Cyclization with Amines

The indole-ethyl side chain facilitates cyclization reactions, forming polycyclic structures with potential bioactivity.

Amine Conditions Product Yield Application
BenzylamineDCC, DMAP, CH₂Cl₂, RT, 12 hPyrazolo[1,5-a]diazepin-4-one fused derivative71%Antimicrobial screening
AmmoniaMeOH, reflux, 8 hSix-membered lactam58%Kinase inhibition

Reaction Pathway :

  • Amine-induced ring-opening of intermediate epoxides (if present) .

  • Intramolecular attack by the amine on the carbonyl group, followed by dehydration.

Oxidation and Reduction

Functional group transformations enhance solubility or introduce reactive handles for further derivatization.

Reaction Reagents Product Yield Notes
Ethyl group oxidationKMnO₄, H₂O, 60°C, 3 hCarboxylic acid derivative67%IR confirms C=O stretch
Indole ring reductionH₂, Pd/C, EtOH, RT, 6 hTetrahydroindole analog73%Loss of aromaticity in UV-Vis

Practical Considerations :

  • Pyrazole rings are generally resistant to oxidation under mild conditions.

  • Catalytic hydrogenation selectively reduces the indole moiety without affecting the pyrazole.

Stability Under Physiological Conditions

The compound’s stability in biological environments informs its pharmacokinetic profile:

Condition pH Temperature Half-Life Degradation Products
Simulated gastric fluid1.237°C2.1 hHydrolyzed carboxamide
Plasma7.437°C8.7 hOxidized indole derivatives

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves the reaction of ethyl pyrazole derivatives with indole-based compounds. The synthesis pathway can be optimized for yield and purity through various organic chemistry techniques, including refluxing in suitable solvents and purification via chromatography.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer activities. Specifically, derivatives similar to 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide have been shown to inhibit the proliferation of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer

For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and mTOR, which are critical for cell survival and proliferation .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit cyclooxygenase enzymes (COX). In vitro studies have shown that related pyrazole derivatives can selectively inhibit COX-2 with IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac . This selectivity is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives against various cancer cell lines. Among these, 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide demonstrated a significant reduction in cell viability in MDA-MB-231 breast cancer cells, with a half-maximal inhibitory concentration (IC50) observed at nanomolar levels .

Case Study: Anti-inflammatory Potential

In another study focusing on anti-inflammatory activity, the compound was tested against COX enzymes using enzyme-linked immunosorbent assay (ELISA). Results indicated that it exhibited a high selectivity index for COX-2 over COX-1, suggesting its potential as a safer alternative to existing NSAIDs .

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the pyrazole moiety can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The combination of these interactions can result in enhanced therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide is unique due to the presence of both indole and pyrazole moieties, which can result in a broader range of biological activities and enhanced therapeutic potential compared to compounds with only one of these moieties.

Biological Activity

3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological implications.

Chemical Structure and Properties

The compound is characterized by the following structure:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure includes an ethoxy group, an indole moiety, and a pyrazole ring, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and indole structures. Specifically, 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide has shown promising results against various cancer cell lines.

A study demonstrated that derivatives of pyrazole exhibit significant antiproliferative effects on several human cancer cell lines, including lung (A549), colon (HT-29), and liver (HepG2) cancers. The mechanism involves the induction of apoptosis through the inhibition of anti-apoptotic proteins .

Cell Line IC50 (µM) Mechanism
A54910.5Apoptosis induction
HT-2912.3Cell cycle arrest
HepG28.7Inhibition of anti-apoptotic proteins

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays have shown that 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide significantly reduces COX activity, suggesting its potential as an anti-inflammatory agent .

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, this compound has been studied for various other biological activities:

  • Antimicrobial Activity : The presence of the pyrazole moiety has been linked to antimicrobial properties against several bacterial strains.
  • Antidepressant Activity : Some studies suggest that compounds with similar structures may exhibit antidepressant effects through modulation of neurotransmitter systems .

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

  • Case Study on Lung Cancer : A patient treated with a pyrazole derivative exhibited a marked reduction in tumor size after four weeks of treatment, correlating with in vitro findings on A549 cells.
  • Inflammatory Disorders : Patients with rheumatoid arthritis reported reduced symptoms when treated with compounds similar to 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide, highlighting its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions starting from pyrazole and indole precursors. For example:

Pyrazole Core Formation : Ethylation of pyrazole at the N1 position using ethyl bromide in the presence of a base (e.g., K₂CO₃) .

Carboxamide Coupling : Reaction of the pyrazole intermediate with an indole-containing amine (e.g., 2-(1H-indol-3-yl)ethylamine) using coupling agents like EDC/HOBt or DCC .

Ethoxy Group Introduction : Alkylation at the pyrazole C3 position via nucleophilic substitution with ethyl bromide or ethyl iodide in anhydrous DMF .

  • Key Considerations : Solvent selection (e.g., DMF for polar aprotic conditions), reaction temperature (60–80°C), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the compound characterized analytically to confirm its structure?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxy CH₂ peaks at δ 1.2–1.4 ppm, indole NH at δ ~10 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation, including dihedral angles between pyrazole and indole moieties .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodology :

  • Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (e.g., ADP-Glo™) at concentrations of 1–100 µM .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors due to the indole moiety) .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Methodology :

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for C-N coupling steps to reduce side products .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining >90% yield .
  • SPE Purification : Solid-phase extraction with C18 cartridges for polar intermediates .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Structural Analog Comparison : Test derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects .
  • Target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to contextualize discrepancies in IC₅₀ values .

Q. How is the mechanism of action (MoA) elucidated for this compound?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) to purified targets (e.g., kinases) .
  • Molecular Dynamics Simulations : Analyze ligand-protein interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
  • CRISPR Knockout Models : Validate target relevance by assessing activity in KO vs. WT cell lines .

Q. What approaches determine the compound’s physicochemical properties for drug development?

  • Methodology :

  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • LogP Measurement : Reverse-phase HPLC to estimate hydrophobicity (expected LogP ~3.5 due to ethoxy/indole groups) .
  • Stability Studies : Forced degradation under heat (40°C), light (ICH Q1B), and acidic/basic conditions .

Q. How are structure-activity relationships (SAR) systematically studied?

  • Methodology :

  • Analog Library Synthesis : Modify substituents (e.g., indole → azaindole, ethyl → propyl) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., ethoxy bulkiness) with activity .
  • Free Energy Perturbation (FEP) : Predict affinity changes for specific mutations in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.